molecular formula C22H23NO3 B2857773 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(3-methoxyphenyl)acetamide CAS No. 1421449-56-0

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2857773
CAS No.: 1421449-56-0
M. Wt: 349.43
InChI Key: WTGVHJHKNTUPEB-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(3-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the naphthalene derivative One common approach is the reaction of naphthalene with a suitable electrophile to introduce the hydroxy group at the desired position

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized for efficiency and yield, ensuring that the final product meets the required purity standards. Continuous flow reactors and automated systems might be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be studied for its potential bioactivity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent, an antioxidant, or a therapeutic agent for various diseases. Its interactions with biological targets can be explored to develop new treatments.

Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(3-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(4-methoxyphenyl)acetamide

  • N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(2-methoxyphenyl)acetamide

  • N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(3-hydroxyphenyl)acetamide

Uniqueness: N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(3-methoxyphenyl)acetamide stands out due to its specific arrangement of functional groups, which may confer unique chemical and biological properties compared to its analogs. Its methoxyphenyl group, in particular, can influence its reactivity and interactions with biological targets.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and industrial developments may unlock even more uses for this intriguing compound.

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-26-18-9-4-6-16(14-18)15-22(25)23-13-12-21(24)20-11-5-8-17-7-2-3-10-19(17)20/h2-11,14,21,24H,12-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGVHJHKNTUPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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